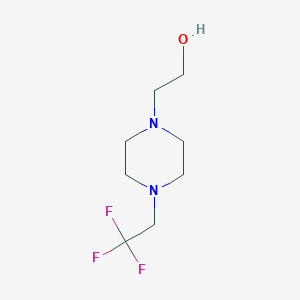
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H16F3N2O It is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetaldehyde or 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(ethyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to specific protein targets, influencing cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanol group.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the ethanol group, making it less hydrophilic.
Uniqueness
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is unique due to the combination of the trifluoroethyl and ethanol groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances lipophilicity, while the ethanol group provides a site for further chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H15F3N2O |
|---|---|
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2 |
Clé InChI |
LVNYNNXOFJLHOA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


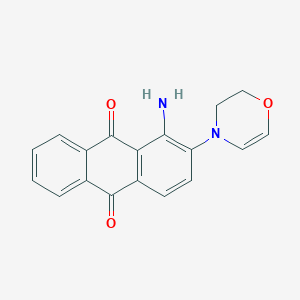
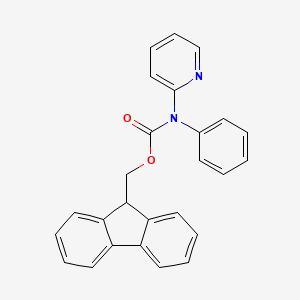

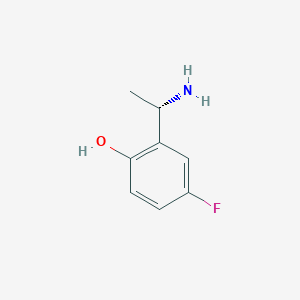
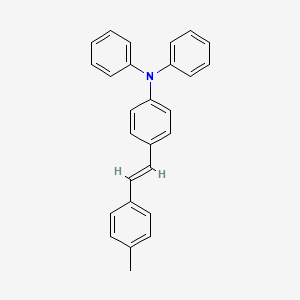
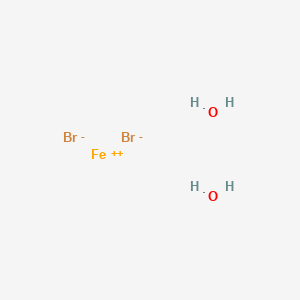

![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)

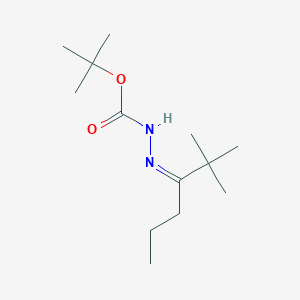
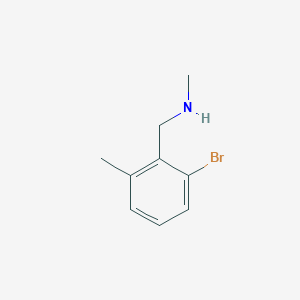
![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
